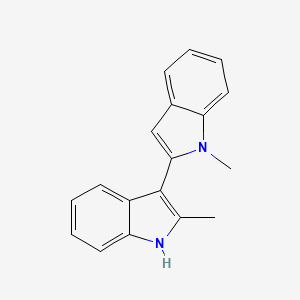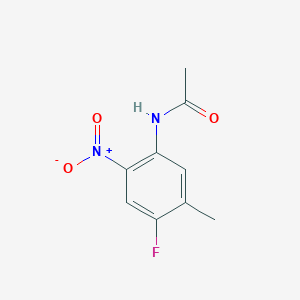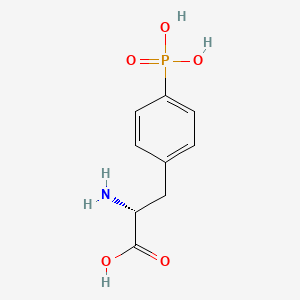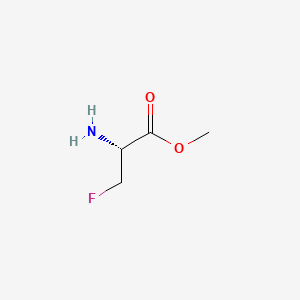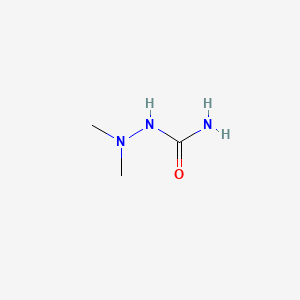
1,1-Dimethylsemicarbazide
説明
1,1-Dimethylsemicarbazide is a chemical compound with the molecular formula C3H9N3O . It has a molecular weight of 103.12300 . It is commonly used in various industrial applications .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethylsemicarbazide consists of 3 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 103.07500 .科学的研究の応用
Chemical Reaction Material
1,1-Dimethylsemicarbazide can be used as a material in chemical reactions . It’s a common reagent used in the synthesis of various organic compounds .
Metabolite of Nitrofurazone
It can act as a metabolite of nitrofurazone . Nitrofurazone is an antimicrobial medication used to treat bacterial and protozoal infections .
Food Processing
In the food industry, 1,1-Dimethylsemicarbazide can be produced by azobisformamide and hypochlorite treatment . It’s often used in food processing due to its ability to react with other substances to form new compounds .
Endogenous Substances
1,1-Dimethylsemicarbazide can also be found as an endogenous substance . This means it’s naturally produced within an organism, tissue, or cell .
Toxicity Studies
This compound is used in toxicity studies due to its potential health effects . It’s demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity .
Detection Methods
1,1-Dimethylsemicarbazide is used in the development of detection methods . HPLC-MS/MS is the mainstream of the detection methods . Other methods, including HPLC, immunoassay method, biosensor method, electrochemical detection, capillary electrophoresis technique, and spectral techniques are also used .
将来の方向性
作用機序
Target of Action
1,1-Dimethylsemicarbazide (DMSC) is a chemical compound that primarily targets the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct . It has been found to play a significant role in promoting NDMA generation .
Mode of Action
The interaction of DMSC with its targets involves a complex process. It has been experimentally verified that DMSC, along with 1,1-dimethylhydrazine (UDMH), plays a crucial role in promoting NDMA generation . The formation of NDMA is enhanced through the combined effect of molecular ozone (O3) and hydroxyl radical (∙OH) compared to that by O3 alone .
Biochemical Pathways
The biochemical pathways affected by DMSC primarily involve the formation of NDMA. ∙OH itself cannot generate NDMA directly; however, it can transform DMSC to intermediates with higher NDMA yield than the parent compound . The NDMA enhancement mechanism by the combined effect of O3 and ∙OH can be attributed to greater amounts of intermediates with higher NDMA yield (such as UDMH) produced .
Result of Action
The primary result of DMSC’s action is the promotion of NDMA generation . NDMA is a mutagenic and probably carcinogenic disinfection by-product, which has been widely detected in drinking water employing chlorination or chloramination for disinfection .
Action Environment
The action of DMSC is influenced by various environmental factors. For instance, the presence of bromide ion (Br−), bicarbonate ion (HCO3−), sulfate ion (SO42−), and humic acid (HA), as well as natural organic matter (NOM) from a lake, can affect the NDMA generation .
特性
IUPAC Name |
dimethylaminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZFWZRCMLRFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylsemicarbazide | |
CAS RN |
22718-49-6 | |
| Record name | Hydrazinecarboxamide, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022718496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,1-Dimethylsemicarbazide (DMSC) relevant in water treatment research?
A: DMSC is an important intermediate in the formation of NDMA during ozonation of water . NDMA is a potential human carcinogen, making its presence in drinking water a serious concern . Understanding the role of DMSC helps researchers develop strategies to minimize NDMA formation during water treatment.
Q2: How does the presence of bromide ions (Br-) influence the formation of NDMA from precursors like DMSC?
A: Research indicates that low levels of bromide ions can enhance the formation of NDMA from precursors like 1,1,1',1'-tetramethyl-4,4'-(methylene-di-p-phenylene) di-semicarbazide (TMDS), which degrades into DMSC . This is because bromide can react with ozone to produce reactive bromine species, which can then interact with DMSC to enhance NDMA formation.
Q3: What is the role of reactive oxygen species (ROS) in the formation of NDMA from DMSC?
A: Studies have shown that reactive oxygen species like hydroxyl radicals (∙OH), superoxide radicals (∙O2-) and singlet oxygen (lO2) play distinct roles in NDMA formation from DMSC . While ∙OH can reduce NDMA formation in the absence of bromide, it can promote NDMA generation in the presence of bromide. Both ∙O2- and lO2 consistently enhance NDMA formation with or without bromide.
Q4: Are there industrial sources of 1,1-Dimethylsemicarbazide that could contaminate water sources?
A: Yes, research has identified industrial applications of related compounds that could lead to their presence in wastewater and subsequently in drinking water sources. For example, 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS) and 1,1,1',1'-tetramethyl-4,4'-(methylene-di-p-phenylene)disemicarbazide (TMDS) are used as antiyellowing agents and light stabilizers . These compounds can degrade into DMSC, highlighting the potential for industrial discharge to contribute to NDMA formation in water treatment.
Q5: Can 1,1-Dimethylsemicarbazide be formed from other compounds?
A: Yes, research suggests that 1,1-Dimethylsemicarbazide can be formed from N,N-dimethylguanidine through reactions with certain chemicals . This highlights the potential for various chemical processes to contribute to the presence of DMSC and subsequently impact NDMA formation in water treatment.
Q6: How can we analyze and quantify 1,1-Dimethylsemicarbazide in water samples?
A: Advanced analytical techniques are crucial for detecting and quantifying DMSC in complex water matrices. Methods like Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) are employed for this purpose , allowing researchers to accurately measure DMSC concentrations and assess its contribution to NDMA formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B1642756.png)
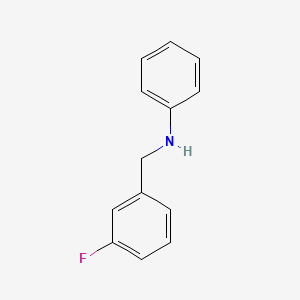

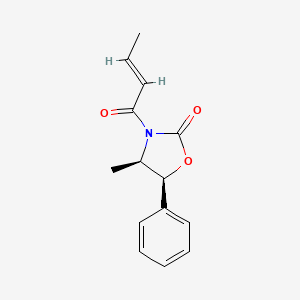
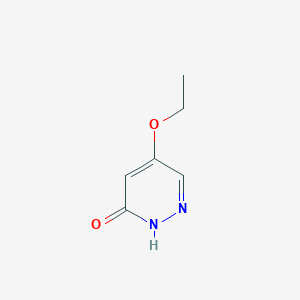
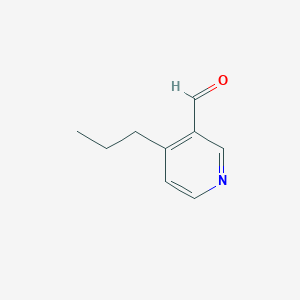
![(2S,5R,6R)-6-[[(2R)-2-[(4-Hexyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1642789.png)
